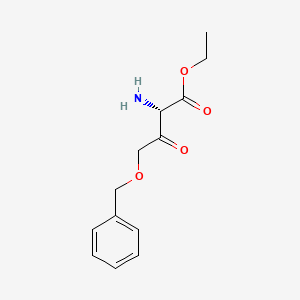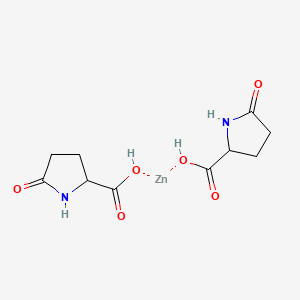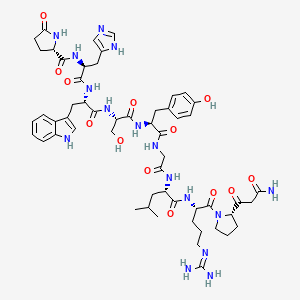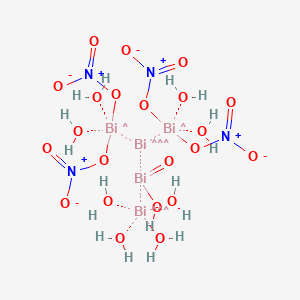
Bismuth(III)subnitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Bismuth(III) subnitrate can be synthesized through several methods. One common method involves the dissolution of bismuth metal in concentrated nitric acid, followed by hydrolytic processing to remove impurities. The resulting solution is then treated to form bismuth subnitrate . Industrial production often involves the oxidation of bismuth metal, dissolution in nitric acid, and subsequent purification steps to ensure high purity .
化学反应分析
Bismuth(III) subnitrate undergoes various chemical reactions, including:
Oxidation: Bismuth(III) subnitrate can be oxidized to form bismuth(V) compounds.
Reduction: It can be reduced to elemental bismuth under certain conditions.
Substitution: The nitrate groups can be substituted with other anions in the presence of suitable reagents. Common reagents used in these reactions include nitric acid, hydrogen sulfide, and various reducing agents. .
科学研究应用
Bismuth(III) subnitrate has a wide range of scientific research applications:
作用机制
The mechanism of action of bismuth(III) subnitrate involves its interaction with the gastric mucosa, where it exerts protective effects. It is believed to stimulate the production of endogenous mucosal prostaglandins, which help protect the stomach lining . Additionally, bismuth compounds can interfere with the function of bacterial cell membranes and enzymes, contributing to their antimicrobial properties .
相似化合物的比较
Bismuth(III) subnitrate can be compared with other bismuth compounds such as:
Bismuth(III) oxide: Used in similar applications but has different solubility and reactivity properties.
Bismuth(III) chloride: Another bismuth compound with distinct chemical behavior and uses.
Bismuth subsalicylate: Commonly used in over-the-counter medications like Pepto-Bismol for its antacid and anti-diarrheal properties. Bismuth(III) subnitrate is unique due to its specific solubility and reactivity, making it particularly useful in certain medical and industrial applications.
属性
分子式 |
Bi5H17N4O22 |
|---|---|
分子量 |
1470.05 g/mol |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q;;+1;2*+2;4*-1;;;;;;;;;;/p-1 |
InChI 键 |
FSDTZGWPBGSZKL-UHFFFAOYSA-M |
规范 SMILES |
[N+](=O)([O-])O[Bi]O[N+](=O)[O-].[N+](=O)([O-])O[Bi]O[N+](=O)[O-].O.O.O.O.O.O.O.O.O[Bi]=O.[Bi].[Bi] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


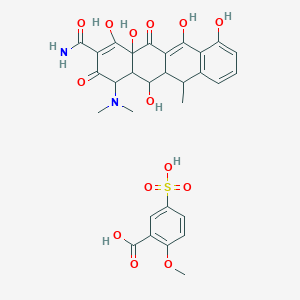
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

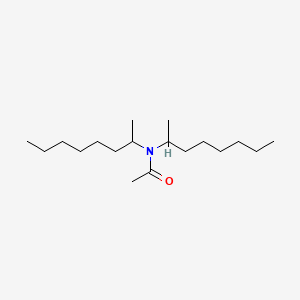
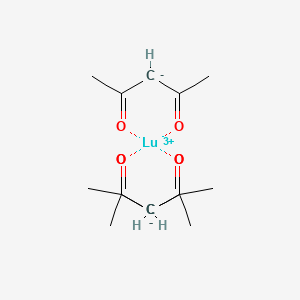
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
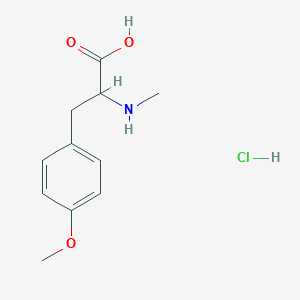
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
